molecular formula C16H10N2O5 B5702819 3-nitro-N-(2-oxochromen-6-yl)benzamide

3-nitro-N-(2-oxochromen-6-yl)benzamide

Cat. No.: B5702819
M. Wt: 310.26 g/mol
InChI Key: GAEMMSPKQONUAG-UHFFFAOYSA-N
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Description

3-nitro-N-(2-oxochromen-6-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a nitro group, a benzamide moiety, and a chromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-(2-oxochromen-6-yl)benzamide typically involves the reaction of 3-nitrobenzoyl chloride with 6-amino-2-oxochromene in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-(2-oxochromen-6-yl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

    Oxidation: The chromenone structure can undergo oxidation reactions to form corresponding quinones.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, organic solvents like dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 3-amino-N-(2-oxochromen-6-yl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: Quinone derivatives of the chromenone structure.

Scientific Research Applications

3-nitro-N-(2-oxochromen-6-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Biological Research: It is used as a probe to study enzyme mechanisms and interactions due to its reactive functional groups.

    Industrial Applications: Potential use in the synthesis of advanced materials and as a precursor for other functionalized compounds.

Mechanism of Action

The mechanism of action of 3-nitro-N-(2-oxochromen-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify target proteins, leading to inhibition of their activity. The chromenone structure can intercalate with DNA, disrupting its function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-nitro-N-(2-oxochromen-4-yl)benzamide: Similar structure but with the chromenone moiety at a different position.

    3-nitro-N-(2-oxochromen-8-yl)benzamide: Another positional isomer with the chromenone moiety at the eighth position.

    3-nitro-N-(2-oxochromen-6-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of the amide group.

Uniqueness

3-nitro-N-(2-oxochromen-6-yl)benzamide is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Its combination of a nitro group, benzamide moiety, and chromenone structure makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-nitro-N-(2-oxochromen-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O5/c19-15-7-4-10-8-12(5-6-14(10)23-15)17-16(20)11-2-1-3-13(9-11)18(21)22/h1-9H,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAEMMSPKQONUAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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